molecular formula C6H14N2O B3059684 Butanamide, 2-amino-3,3-dimethyl- CAS No. 113582-42-6

Butanamide, 2-amino-3,3-dimethyl-

Cat. No. B3059684
M. Wt: 130.19 g/mol
InChI Key: QCVCCWSPZIUXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05248608

Procedure details

In the same way as in example VIII, an incubation was carried out with DL-tertiary leucine amide. Analysis of the remaining reaction mixture after 8 hours showed that both L-tertiary leucine and D-tertiary leucine amide with an e.e. of ≥99% were present in the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].N[C@H](C(O)=O)C(C)(C)C.N[C@@H](C(N)=O)C(C)(C)C>>[NH2:1][C@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(C)(C)C)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)(C)C)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(C)(C)C)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Analysis of the remaining reaction mixture after 8 hours
Duration
8 h

Outcomes

Product
Name
Type
Smiles
N[C@@H](C(C)(C)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05248608

Procedure details

In the same way as in example VIII, an incubation was carried out with DL-tertiary leucine amide. Analysis of the remaining reaction mixture after 8 hours showed that both L-tertiary leucine and D-tertiary leucine amide with an e.e. of ≥99% were present in the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].N[C@H](C(O)=O)C(C)(C)C.N[C@@H](C(N)=O)C(C)(C)C>>[NH2:1][C@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(C)(C)C)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)(C)C)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(C)(C)C)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Analysis of the remaining reaction mixture after 8 hours
Duration
8 h

Outcomes

Product
Name
Type
Smiles
N[C@@H](C(C)(C)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05248608

Procedure details

In the same way as in example VIII, an incubation was carried out with DL-tertiary leucine amide. Analysis of the remaining reaction mixture after 8 hours showed that both L-tertiary leucine and D-tertiary leucine amide with an e.e. of ≥99% were present in the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].N[C@H](C(O)=O)C(C)(C)C.N[C@@H](C(N)=O)C(C)(C)C>>[NH2:1][C@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(C)(C)C)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)(C)C)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(C)(C)C)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Analysis of the remaining reaction mixture after 8 hours
Duration
8 h

Outcomes

Product
Name
Type
Smiles
N[C@@H](C(C)(C)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.